chemical structure of 2-chloro-5-(pyrrol-1-ylmethyl)pyridine
chemical structure of 2-chloro-5-(pyrrol-1-ylmethyl)pyridine
An In-Depth Technical Guide on the Chemical Structure and Utility of 2-Chloro-5-(pyrrol-1-ylmethyl)pyridine
Part 1: Chemical Identity & Structural Analysis
2-Chloro-5-(pyrrol-1-ylmethyl)pyridine is a bicyclic heterocyclic compound characterized by a methylene bridge connecting a chloropyridine ring to a pyrrole ring.[1] It belongs to the class of chloronicotinyl derivatives, a scaffold widely recognized in medicinal chemistry for its affinity to nicotinic acetylcholine receptors (nAChRs).
Nomenclature & Identifiers
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Systematic Name: 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine[1]
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Molecular Formula: C₁₀H₉ClN₂[1]
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Molecular Weight: 192.64 g/mol [1]
-
Core Scaffold: 6-chloronicotinyl group (common in neonicotinoids like Imidacloprid) linked to an N-substituted pyrrole.[1]
Structural Dissection
The molecule consists of three distinct functional domains, each contributing specific physicochemical properties:
| Domain | Structure | Electronic Character | Function in Ligand Binding |
| Head Group | 2-Chloro-pyridine | Acts as a weak Hydrogen Bond Acceptor (HBA).[1] The Cl atom provides a lipophilic anchor. | |
| Linker | Methylene (-CH₂-) | Provides rotational freedom, allowing the two aromatic rings to adopt varying dihedral angles (typically "twisted" to minimize steric clash). | |
| Tail Group | Pyrrol-1-yl (N-linked) | Acts as a hydrophobic/aromatic moiety.[1] Unlike C-linked pyrroles, the N-linked pyrrole has no H-bond donor capacity.[1] |
Part 2: Synthetic Pathways & Methodology
The synthesis of 2-chloro-5-(pyrrol-1-ylmethyl)pyridine requires precise control over regioselectivity to ensure N-alkylation (attachment at the pyrrole nitrogen) rather than C-alkylation (attachment at C2/C3 carbons).[1]
Retrosynthetic Analysis
The most efficient disconnection is at the C-N bond between the methylene bridge and the pyrrole nitrogen.
-
Electrophile: 2-Chloro-5-(chloromethyl)pyridine (CCMP).[1]
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Nucleophile: Pyrrole (as the pyrrolyl anion).[1]
Optimized Synthesis Protocol
-
Challenge: Pyrrole is a weak acid (
).[1] Direct reaction leads to polymerization or C-alkylation under acidic conditions.[1] -
Solution: Use of a "Hard" base to generate the N-anion (Pearson Hard-Soft Acid-Base theory) or Phase Transfer Catalysis (PTC).[1]
Step-by-Step Protocol:
-
Reagents:
-
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve pyrrole in anhydrous DMF at 0°C. Slowly add NaH. Evolution of
gas indicates the formation of sodium pyrrolide (pyrrole anion). Stir for 30 min. -
Coupling: Dissolve 2-chloro-5-(chloromethyl)pyridine in DMF and add dropwise to the pyrrolide solution. Maintain temperature < 10°C to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Quench with ice water. Extract with Ethyl Acetate (
).[1][3] Wash organics with brine to remove DMF.[1] Dry over .[1] -
Purification: Silica gel column chromatography.[1] The product is less polar than the starting amine but more polar than the chloride.
-
Diagram 1: Synthesis Workflow
Caption: Nucleophilic substitution pathway via pyrrolyl anion generation.
Part 3: Physicochemical Properties (Predicted)
Based on fragmental contribution methods (ClogP) and experimental data from the parent CCMP scaffold.
| Property | Value (Approx.) | Note |
| LogP | 2.6 – 2.9 | Moderately lipophilic; good BBB permeability potential.[1] |
| pKa (Pyridine N) | ~0.5 – 1.0 | Very weakly basic due to electron-withdrawing Cl at C2. |
| H-Bond Donors | 0 | The pyrrole Nitrogen is substituted.[1] |
| H-Bond Acceptors | 1 | Pyridine Nitrogen (weak).[1] |
| Rotatable Bonds | 2 | C(Py)-C(Methyl) and C(Methyl)-N(Pyrrole).[1] |
| Solubility | Low in water; High in DCM, DMSO, MeOH. | Requires organic co-solvents for biological assays.[1] |
Part 4: Medicinal Chemistry Applications
Nicotinic Acetylcholine Receptor (nAChR) Ligands
This molecule is a structural analog of Epibatidine and ABT-418 , where the chloropyridine ring mimics the acetylcholine quaternary ammonium pharmacophore (via cation-
-
Mechanism: The 2-chloro-5-pyridyl group fits into the hydrophobic sub-pocket of the
nAChR.[1] The pyrrole ring acts as a steric probe, potentially interacting with the "complementary" subunit residues (e.g., Trp, Tyr). -
Bioisosterism: The pyrrole ring serves as a bioisostere for the pyridine or isoxazole rings found in other nAChR agonists, modulating metabolic stability and lipophilicity.
Agrochemical Precursors
The 2-chloro-5-pyridylmethyl moiety is the "warhead" of neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid).[1][4]
-
Utility: This specific pyrrole derivative investigates the effect of replacing the nitro-guanidine or cyano-amidine "magic nitro" groups with a neutral aromatic heterocycle.[1] Generally, this substitution reduces insecticidal potency but increases selectivity for vertebrate receptors, making it a useful tool compound for toxicology studies.
Diagram 2: Pharmacophore Map
Caption: Pharmacophore mapping of the ligand to the nAChR binding site.
Part 5: Safety & Handling (MSDS Summary)
As a chemical intermediate, standard laboratory safety protocols apply.
-
Hazards:
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Protect from light to prevent photo-dechlorination.[1]
References
-
Synthesis of Chloropyridines
-
nAChR Ligand Design
-
Brown, L. L., et al.[8] (2002).[1][8][9] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues..." Journal of Medicinal Chemistry, 45(13), 2841-2849.[8][9] Link
- Context: Establishes the biological relevance of the 2-chloro-5-pyridyl scaffold in neuroimaging and drug discovery.
-
-
Pyrrole Chemistry
Sources
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